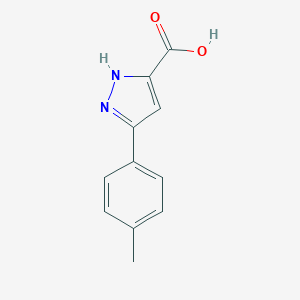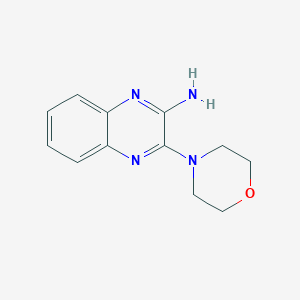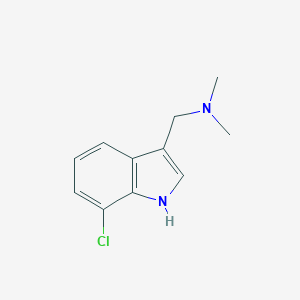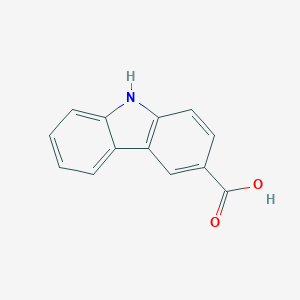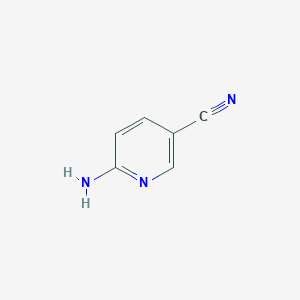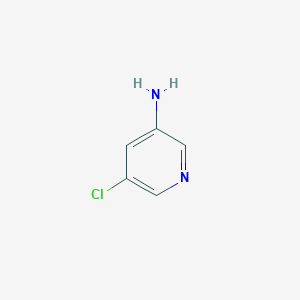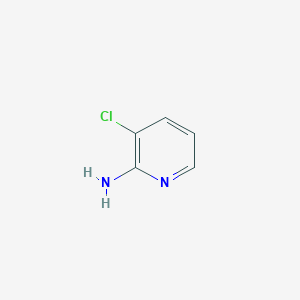
Rhodanine, 3-(m-tolyl)-
Descripción general
Descripción
“Rhodanine, 3-(m-tolyl)-” is a derivative of Rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Some rhodanine derivatives have pharmacological properties .
Synthesis Analysis
The synthesis of Rhodanine, 3-(m-tolyl)- and its derivatives has been reported in several studies . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of Rhodanine, 3-(m-tolyl)- has been analyzed in several studies . For instance, it contains a total of 24 bond(s) including 16 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic) and 1 imide(s) (-thio) .
Chemical Reactions Analysis
Rhodanine, 3-(m-tolyl)- and its derivatives have been involved in various chemical reactions . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of Rhodanine, 3-(m-tolyl)- have been analyzed in several studies . For instance, Rhodanine has a molar mass of 133.18 g·mol −1, a density of 0.868 g/cm −3, and is soluble in water .
Aplicaciones Científicas De Investigación
Biological Activities and Mechanisms of Target Modulation
Rhodanine-based compounds are known for their wide range of biological activities. Despite their potential, their application in drug discovery is critically viewed due to their non-specific interactions with target proteins and issues with selectivity and safety. Rhodanine compounds are also identified as pan-assay interference compounds (PAINS) and aggregators, which non-specifically interact with proteins and interfere in biological assays. However, they have been explored for various biological activities and mechanisms of action, including acting as Michael acceptors. The lack of selectivity and potential safety concerns mean that while rhodanine moieties show promising biological activity, their utility in drug discovery requires careful consideration (Tomašič & Peterlin Mašič, 2012).
Anticancer Properties
The rhodanine core has been identified as a privileged structure in medicinal chemistry, showing a broad spectrum of biological activities, including anticancer properties. The structure–activity relationship (SAR) of rhodanine derivatives and their molecular targets have been explored, offering insights into designing new effective small molecules with anticancer potential. This highlights the potential of rhodanine derivatives in cancer therapy, emphasizing the need for further research to optimize their efficacy and selectivity (Szczepański, Tuszewska, & Trotsko, 2022).
Chemosensors
Recent developments in rhodamine-based chemosensors from 2018 to 2022 have been significant, focusing on the detection of cations, anions, and small bio-functional molecules. These chemosensors, utilizing the rhodanine structure for enhanced detection capabilities, demonstrate the versatility and potential of rhodanine derivatives in chemical sensing. Despite advancements, challenges such as repeatability and sensitivity need further improvement, indicating an area ripe for research and development (Wang et al., 2022).
Historical and Synthetic Developments
The synthesis and functionalization of 1,3-thiazolidin-4-ones, including rhodanine, have evolved significantly since their discovery. These compounds exhibit a vast biological potential and are present in various pharmaceuticals. Historical and synthetic developments, including green chemistry approaches, have expanded the utility and understanding of these compounds in medicinal chemistry. This retrospective emphasizes the ongoing relevance and potential for new discoveries within the rhodanine family of compounds (Santos, Jones Junior, & Silva, 2018).
Mecanismo De Acción
Target of Action
Rhodanine derivatives have been found to exhibit potent anticancer activity . They have been shown to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . PRL-3 is overexpressed in various types of cancer cells, and its inhibition can lead to reduced migration and invasion of these cells .
Mode of Action
The mode of action of Rhodanine, 3-(m-tolyl)-, involves interaction with its targets, leading to changes in cellular processes. The compound is electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Biochemical Pathways
The inhibition of prl-3 enzymatic activity suggests that it may impact pathways related to cell migration and invasion
Result of Action
The result of Rhodanine, 3-(m-tolyl)-'s action is the inhibition of cancer cell migration and invasion . This is due to its inhibitory effect on PRL-3 enzymatic activity . The compound has shown potent anticancer activity against diverse cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZAZUMBRCACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178113 | |
| Record name | Rhodanine, 3-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23522-38-5 | |
| Record name | 3-m-Tolylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23522-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-M-TOLYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N501N6TY7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
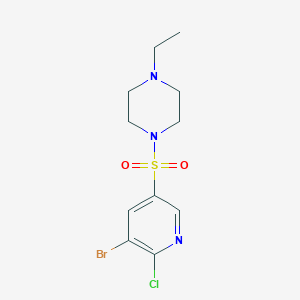
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)



